Ezatiostat hydrochloride
Descripción general
Descripción
Ezatiostat hydrochloride is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides . It is known to target Glutathione S-transferase P .
Synthesis Analysis
Ezatiostat is a synthetic tripeptide analog of glutathione that has been shown to stimulate the proliferation of myeloid precursors . It is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 .
Molecular Structure Analysis
The molecular formula of Ezatiostat hydrochloride is C27H35N3O6S . The average molecular weight is 529.648 .
Chemical Reactions Analysis
Ezatiostat hydrochloride is a prodrug that is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 . The concentration of the primary active metabolite, TLK236, increased proportionate to ezatiostat dosage .
Physical And Chemical Properties Analysis
Ezatiostat hydrochloride is a solid substance . It has a molecular weight of 529.65 and a CAS number of 168682-53-9 .
Aplicaciones Científicas De Investigación
Hematology and Oncology
Scientific Field
Hematology and Oncology
Summary of Application
Ezatiostat hydrochloride is being investigated for its therapeutic potential in treating myelodysplastic syndrome (MDS), particularly in patients with non-deletion (5q) low to intermediate-1 risk MDS .
Experimental Procedures
Patients were administered Ezatiostat at doses of either 2000 mg or 2500 mg/day in combination with 10 mg of lenalidomide on days 1–21 of a 28-day cycle . The study aimed to evaluate the safety and efficacy of this combination therapy.
Results
The study found that Ezatiostat, when combined with lenalidomide, was well-tolerated with manageable adverse events. Notably, 40% of evaluable patients in the 2000 mg/10 mg dose group experienced an erythroid hematologic improvement (HI-E) response. Additionally, 43% of red blood cell (RBC) transfusion-dependent patients became RBC transfusion-independent .
Predictive Medicine
Scientific Field
Predictive Medicine
Summary of Application
Ezatiostat has been used to predict responses to therapy in lower-risk MDS, with the goal of identifying patients most likely to benefit from the treatment before it is initiated .
Experimental Procedures
Gene expression profiling was conducted on patients, and a predictive score was constructed based on the likelihood of response to Ezatiostat therapy .
Results
The predictive model identified two miRNAs that regulate the expression of genes implicated in MDS pathology. The jun-N-terminal kinase/c-Jun molecular pathway, known to be activated by Ezatiostat, was under-expressed in responders and over-expressed in non-responders, suggesting a correlation between the drug’s mechanism of action and the biology of the disease .
Pharmacogenomics
Scientific Field
Pharmacogenomics
Summary of Application
Ezatiostat’s response profile has been linked to specific genetic markers, which can guide personalized treatment plans based on individual genetic makeup .
Experimental Procedures
RNA analysis was performed on trial participants to identify gene markers associated with response to Ezatiostat .
Results
The study revealed that certain genetic profiles are more likely to respond to Ezatiostat, allowing for more targeted and effective treatment strategies .
Stem Cell Research
Scientific Field
Stem Cell Research
Summary of Application
Ezatiostat hydrochloride has shown promise in promoting the growth and maturation of hematopoietic progenitor stem cells, which are crucial for the development of effective treatments for various hematologic disorders .
Experimental Procedures
In clinical studies, Ezatiostat was administered to patients with hematologic disorders at varying doses to observe its effect on stem cell proliferation and differentiation .
Results
The treatment led to significant improvements in the induction of growth and differentiation of hematologic precursor stem cells, as well as an increase in apoptosis of leukemia cells .
Personalized Medicine
Scientific Field
Personalized Medicine
Summary of Application
Ezatiostat hydrochloride’s response in patients has been linked to specific genetic markers, which can be used to tailor personalized treatment plans based on an individual’s genetic profile .
Experimental Procedures
Gene marker analysis and RNA profiling were performed on patients to identify genetic markers associated with a positive response to Ezatiostat .
Results
The identification of these markers allows for the development of personalized treatment strategies, potentially leading to more effective and targeted therapies for patients with hematologic disorders .
Drug Development
Scientific Field
Drug Development
Summary of Application
Ezatiostat hydrochloride is being explored for its potential in treating a variety of neoplastic and non-neoplastic hematologic disorders, including its use in combination therapies .
Experimental Procedures
Ezatiostat was combined with other drugs like lenalidomide in clinical trials to evaluate its effectiveness in treating conditions such as myelodysplastic syndrome (MDS) .
Results
The combination of Ezatiostat with lenalidomide showed a tolerable safety profile and promising activity, supporting further development of this combination in treating MDS and encouraging studies in other hematologic malignancies where lenalidomide is active .
Safety And Hazards
Direcciones Futuras
Ezatiostat hydrochloride has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence . It has the potential for myelodysplastic syndrome (MDS) treatment . Further studies are warranted to determine the safety and efficacy of ezatiostat with lenalidomide in non-del (5q) Low to Int-1 risk MDS .
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDYQYNYISTAMO-GFDYFVENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182855 | |
Record name | Ezatiostat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ezatiostat hydrochloride | |
CAS RN |
286942-97-0 | |
Record name | Ezatiostat hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezatiostat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZATIOSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.